molecular formula C10H17Cl2N3O3 B1395993 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1311315-42-0

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride

Cat. No. B1395993
CAS RN: 1311315-42-0
M. Wt: 298.16 g/mol
InChI Key: KDTBLJBNCLWHOJ-UHFFFAOYSA-N
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Description

1-(2-(Morpholin-4-yl)ethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride, also known as MEPCD, is a pyrazole-based compound with a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of MEPCD on different systems.

Scientific Research Applications

Antiobesity Activity

1-[2-(Morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride and its analogues have been explored for antiobesity applications. Studies have shown that certain diaryl dihydropyrazole-3-carboxamides, which are related in structure, exhibited significant in vivo antiobesity activity due to CB1 receptor antagonism. These compounds were effective in suppressing appetite and reducing body weight in animal models (Srivastava et al., 2007).

σ(1) Receptor Antagonists

Another significant application is in the development of σ(1) receptor (σ(1)R) antagonists. 1-Arylpyrazoles, including those with morpholine groups, have shown potent activity as σ(1)R antagonists. These compounds have been evaluated for their potential in treating neurogenic pain and neuropathic pain models (Díaz et al., 2012).

Synthesis of Dihydropyrano[2,3-c]pyrazoles

In the field of organic synthesis, morpholine triflate has been used to catalyze a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method offers advantages like moderate to excellent yields, no need for chromatographic purification, and avoiding environmentally hazardous solvents (Zhou et al., 2016).

Development of Anticholinesterase Agents

Pyrazoline derivatives, including those with morpholine groups, have been synthesized and evaluated for their anticholinesterase effects. These compounds hold potential for treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).

Ultrasound Irradiation in Synthesis

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related compounds, have been synthesized under ultrasound irradiation. This methodology significantly reduces reaction times and improves yield and regioselectivity, demonstrating the utility of ultrasound in organic synthesis (Machado et al., 2011).

Development of Antitubercular and Antifungal Agents

6-(4-Substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, involving morpholine, have shown promising antitubercular and antifungal activity. These compounds have been synthesized and evaluated for their biological activity, highlighting their potential in developing new therapeutic agents (Syed et al., 2013).

Applications in Nonlinear Optics

N-Substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential in optical nonlinearity, indicating their applicability in optical limiting applications. This highlights the use of pyrazole derivatives in the field of materials science and photonics (Chandrakantha et al., 2013).

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.2ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;;/h7-8H,1-6H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTBLJBNCLWHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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